2-Chloroveratronitrile: Synonyms, Nomenclature, and Synthetic Pathways
2-Chloroveratronitrile: Synonyms, Nomenclature, and Synthetic Pathways
Part 1: Nomenclature & Chemical Identity
2-Chloroveratronitrile is a specialized aromatic nitrile used primarily as a scaffold in medicinal chemistry, particularly in the synthesis of biaryl systems via palladium-catalyzed cross-couplings.[1] Its nomenclature is derived from "veratronitrile" (3,4-dimethoxybenzonitrile), retaining the veratrole (1,2-dimethoxybenzene) core with a specific chlorination pattern.[1]
Identity Matrix
| Attribute | Details |
| Common Name | 2-Chloroveratronitrile |
| Systematic IUPAC Name | 2-Chloro-3,4-dimethoxybenzonitrile |
| CAS Registry Number | 119413-61-5 |
| Molecular Formula | C₉H₈ClNO₂ |
| Molecular Weight | 197.62 g/mol |
| SMILES | COc1ccc(C#N)c(Cl)c1OC |
| InChI Key | DVVLTABTKVOGCS-UHFFFAOYSA-N |
Structural Logic & Numbering
The "veratro-" prefix historically refers to the 3,4-dimethoxy substitution pattern on a benzene ring (derived from veratric acid).[1][2] In the nitrile derivative:
-
C1: Attached to the Cyano group (-CN).
-
C2: The position ortho to the nitrile.[1] In 2-chloroveratronitrile , this position holds the Chlorine atom.[1]
-
C3 & C4: Hold the Methoxy groups (-OCH₃).[1]
-
C5 & C6: Unsubstituted hydrogens.[1]
Critical Distinction: Researchers must distinguish this compound from 2-chloro-4,5-dimethoxybenzonitrile . While both are "chlorodimethoxybenzonitriles," the 4,5-isomer is derived from a different precursor stream.[1] The 2-chloro-3,4-dimethoxy isomer is structurally asymmetric, with the chlorine atom "sandwiched" between the nitrile and the methoxy group at C3, creating significant steric pressure that influences downstream coupling reactions.[1]
Part 2: Synthesis & Experimental Protocols
The synthesis of 2-chloroveratronitrile is rarely performed by direct chlorination of veratronitrile due to lack of regioselectivity. The authoritative route proceeds via the dehydration of 2-chloro-3,4-dimethoxybenzaldehyde oxime .[1] This stepwise approach ensures complete regiocontrol.[1]
Synthetic Pathway Diagram
[1]
Detailed Experimental Protocol
This protocol validates the transformation of the commercially available aldehyde precursor (CAS 5417-17-4) into the target nitrile.
Step 1: Methylation (Precursor Synthesis)
If starting from 2-chloro-3-hydroxy-4-methoxybenzaldehyde.[1]
-
Dissolution: Dissolve 43 mmol (8.03 g) of 2-chloro-3-hydroxy-4-methoxybenzaldehyde in 100 mL of anhydrous Acetonitrile (MeCN).
-
Base Addition: Add 55 mmol (7.7 g) of powdered Potassium Carbonate (K₂CO₃).
-
Alkylation: Add 0.13 mol (8.3 mL) of Iodomethane (MeI) dropwise.
-
Reaction: Heat to reflux and stir for 24 hours.
-
Workup: Cool to room temperature. Filter the suspension to remove inorganic salts.[1] Evaporate the filtrate under vacuum.[1][3]
-
Yield: ~98% (White solid).
-
Checkpoint: Confirm structure via ¹H NMR (Methoxy signals at ~3.9 ppm).[1]
-
Step 2: Oxime Formation & Dehydration (The "One-Pot" Equivalent)
Adapted from the classic Organic Syntheses method for Veratronitrile [1].[1]
-
Oxime Formation:
-
Dissolve 0.1 mol of 2-chloro-3,4-dimethoxybenzaldehyde (from Step 1) in 50 mL of warm ethanol.
-
Add a solution of 0.12 mol Hydroxylamine Hydrochloride (NH₂OH[1]·HCl) in 10 mL water.
-
Add 0.15 mol NaOH (dissolved in minimal water) to neutralize.[1]
-
Stir at room temperature for 2-3 hours. The oxime will precipitate or separate as an oil.[1][4][5]
-
Isolation: Dilute with ice water, filter the solid oxime, and dry thoroughly.[1]
-
-
Dehydration to Nitrile:
-
Place the dried oxime in a round-bottom flask equipped with a reflux condenser.
-
Add Acetic Anhydride (Ac₂O) (approx. 2-3 mL per gram of oxime).[1]
-
Caution: Heat cautiously to reflux. The reaction is exothermic.[1]
-
Reflux gently for 20 minutes.
-
Quench: Pour the reaction mixture carefully into crushed ice with vigorous stirring to hydrolyze excess anhydride.
-
Crystallization: The product, 2-chloroveratronitrile , will precipitate as a solid.[1]
-
Purification: Recrystallize from ethanol/water or purify via silica flash chromatography (Hexane/EtOAc).[1]
-
Part 3: Applications in Drug Development
2-Chloroveratronitrile serves as a high-value electrophile in palladium-catalyzed cross-coupling reactions.[1] The presence of the ortho-chloro group relative to the nitrile functionality makes it a challenging but rewarding substrate for steric-demanding couplings.
Suzuki-Miyaura Coupling Workflow
In the synthesis of biaryl drug candidates (e.g., PDE10A inhibitors or TLR4 agonists), the chlorine atom is selectively displaced by aryl boronic acids.[1]
Mechanistic Note: The 3-methoxy group exerts an electron-donating effect that increases the electron density at the C2 position, potentially making oxidative addition of the Pd(0) species slower compared to electron-deficient aryl chlorides.[1] High-activity ligands (e.g., SPhos or XPhos) are often required to facilitate this transformation efficiently [2].[1]
References
-
Buck, J. S., & Ide, W. S. (1936).[1] Veratronitrile. Organic Syntheses, 16, 96; Collective Volume II, 622.[1] [1]
-
MIT Department of Chemistry.[1] (2006).[1] The Development of Palladium-Catalysts for Organic Synthesis (DSpace@MIT).
-
ChemicalBook. (2025).[1][2][3] 2-Chloroveratraldehyde Preparation and Properties.
